molecular formula C20H19F3N4O2S B305395 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue B305395
Poids moléculaire: 436.5 g/mol
Clé InChI: LQXXRDWYOBUHTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies for the treatment of various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a potent inhibitor of BTK, a protein kinase that plays a critical role in the signaling pathways of B-cells and other immune cells. BTK inhibition by 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide leads to the downregulation of various signaling pathways involved in the proliferation and survival of cancer cells and immune cells. This ultimately leads to the death of cancer cells and the suppression of the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have potent activity against B-cell malignancies and autoimmune disorders in preclinical studies. In addition, 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a favorable safety profile in animal studies. 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to have a long half-life, which may allow for less frequent dosing in clinical settings.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is its potent activity against B-cell malignancies and autoimmune disorders, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is its specificity for BTK, which may limit its efficacy in certain diseases. Additionally, further studies are needed to determine the optimal dosing and administration of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in clinical settings.

Orientations Futures

There are several future directions for research on 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide. One potential direction is the investigation of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another potential direction is the investigation of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in the treatment of other autoimmune disorders, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosing and administration of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in clinical settings.
In conclusion, 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a promising small molecule inhibitor that has shown potent activity against B-cell malignancies and autoimmune disorders in preclinical studies. Further research is needed to determine the optimal dosing and administration of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in clinical settings and to investigate its potential in combination with other therapies.

Méthodes De Synthèse

The synthesis of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves a multistep process that includes the reaction of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)benzoyl chloride to form the intermediate compound. This intermediate is then reacted with N-(2-hydroxyethyl)acetamide to yield 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide.

Applications De Recherche Scientifique

2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic benefits in various diseases. In preclinical studies, 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

Propriétés

Nom du produit

2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Formule moléculaire

C20H19F3N4O2S

Poids moléculaire

436.5 g/mol

Nom IUPAC

2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H19F3N4O2S/c1-13(29-16-9-4-3-5-10-16)18-25-26-19(27(18)2)30-12-17(28)24-15-8-6-7-14(11-15)20(21,22)23/h3-11,13H,12H2,1-2H3,(H,24,28)

Clé InChI

LQXXRDWYOBUHTR-UHFFFAOYSA-N

SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC=C3

SMILES canonique

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.